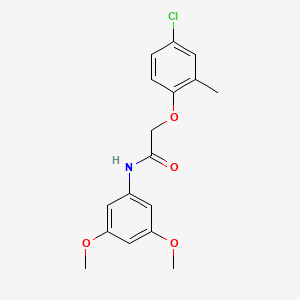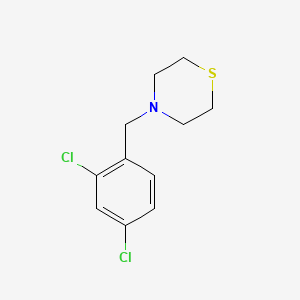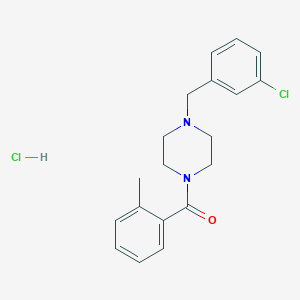
2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as MPP and has been studied extensively for its mechanism of action and physiological effects.
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride involves the inhibition of various enzymes and proteins involved in cellular processes. It has been found to inhibit the activity of protein kinase C and phosphatidylinositol 3-kinase, which are important enzymes involved in cell signaling pathways. Additionally, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride has various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit fungal growth. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, antiviral, and antifungal properties, making it a promising compound for further research. However, one limitation is that it may have off-target effects, which could affect the interpretation of experimental results.
Future Directions
There are several future directions for research related to 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its mechanism of action in more detail, particularly its interactions with specific enzymes and proteins. Additionally, further research is needed to determine the safety and efficacy of this compound in clinical trials.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future research directions make it a promising compound for further investigation. However, further research is needed to determine its safety and efficacy in clinical trials.
Synthesis Methods
The synthesis of 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride involves the reaction of 4-methoxybenzaldehyde with 2-pyridinecarboxaldehyde in the presence of piperidine. The resulting compound is then reduced to form 2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol, which is then reacted with hydrochloric acid to form the dihydrochloride salt.
Scientific Research Applications
2-(4-methoxyphenyl)-6-(1-piperidinylmethyl)-3-pyridinol dihydrochloride has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anticancer, antiviral, and antifungal properties. Additionally, it has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
2-(4-methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2.2ClH/c1-22-16-8-5-14(6-9-16)18-17(21)10-7-15(19-18)13-20-11-3-2-4-12-20;;/h5-10,21H,2-4,11-13H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZYMFHJOGQQSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC(=N2)CN3CCCCC3)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-6-(piperidin-1-ylmethyl)pyridin-3-ol;dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[2-(4-chlorophenoxy)ethyl]thio}-6-phenyl-4(1H)-pyrimidinone](/img/structure/B6047378.png)
![2-{methyl[(3-methyl-2-thienyl)methyl]amino}-1-phenylethanol](/img/structure/B6047379.png)
![1-(1-ethyl-1H-imidazol-2-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)methanamine](/img/structure/B6047383.png)

![2-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-4-nitrophenol](/img/structure/B6047398.png)
![7-butyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6047414.png)
![{1-[3-(benzyloxy)benzyl]-3-piperidinyl}methanol](/img/structure/B6047415.png)
![4-[4-(dimethylamino)phenyl]-2-phenyl-3-buten-2-ol](/img/structure/B6047418.png)

![N-benzyl-2-{[(4-bromophenyl)acetyl]amino}-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B6047430.png)
![ethyl [1-({1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperidinyl]acetate](/img/structure/B6047432.png)

![4-(4-ethoxybenzyl)-3-[2-oxo-2-(4-phenyl-1,4-diazepan-1-yl)ethyl]-2-piperazinone](/img/structure/B6047458.png)
![N-[(5-chloro-1H-indol-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6047472.png)